molecular formula C18H21N5O2 B12158508 N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B12158508
M. Wt: 339.4 g/mol
InChI Key: AZSPVGXCOOEWGG-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinyl group and a phenylaminoethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Attachment of the Phenylaminoethyl Group: This step involves the reaction of the piperazine derivative with phenyl isocyanate or phenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: This compound has a similar piperazine ring structure but with a phenothiazine moiety instead of a pyridinyl group.

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the other substituents attached to the piperazine ring.

Uniqueness

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

The molecular formula of this compound is C18H22N4O2, with a molecular weight of 342.40 g/mol. Its structure features a piperazine ring, which is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation pathways .
  • Receptor Modulation : The compound may also interact with various receptors, including those involved in neurotransmitter signaling, potentially affecting mood and anxiety disorders.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain models, such as:

  • Thermal Hyperalgesia : The compound effectively diminishes thermal hyperalgesia in rat models induced by inflammatory agents like carrageenan .
  • Neuropathic Pain Models : It has also been effective in reducing tactile allodynia in models of neuropathic pain, indicating its potential utility in treating chronic pain conditions.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been noted in various studies. It appears to reduce the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic effects in inflammatory diseases.

Data Summary

Biological Activity Model/Study Type Effect Observed
AntinociceptiveRat thermal injury modelReduced pain response
Neuropathic painSpinal nerve ligation modelAttenuated tactile allodynia
Anti-inflammatoryIn vitro cytokine assaysDecreased pro-inflammatory cytokines

Case Studies

  • In Vivo Studies : A study involving the administration of the compound in a rat model showed a significant reduction in pain scores compared to controls, highlighting its efficacy as an analgesic agent.
  • Clinical Relevance : Although primarily studied in preclinical settings, the pharmacodynamic properties suggest potential for clinical application in managing pain and inflammation-related disorders.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-anilino-2-oxoethyl)-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H21N5O2/c24-17(21-15-6-2-1-3-7-15)14-20-18(25)23-12-10-22(11-13-23)16-8-4-5-9-19-16/h1-9H,10-14H2,(H,20,25)(H,21,24)

InChI Key

AZSPVGXCOOEWGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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